ETX0282 was developed by the biopharmaceutical company Entasis Therapeutics. It is classified as a β-lactamase inhibitor and falls under the category of small molecule therapeutics aimed at combating antibiotic resistance. The compound's design focuses on enhancing oral bioavailability compared to previous injectable β-lactamase inhibitors, making it a promising candidate for outpatient treatment scenarios .
The synthesis of ETX0282 involves several key steps:
ETX0282 has a complex molecular structure characterized by the following details:
The structure features a diazabicyclooctane core that allows for effective binding to serine β-lactamases, facilitating its role as an inhibitor.
ETX0282 undergoes several significant chemical reactions:
The mechanism of action for ETX0282 involves its conversion to ETX1317, which covalently binds to serine residues in β-lactamases:
The physical properties of ETX0282 include:
Chemical properties include:
ETX0282 is primarily researched for its potential application as an antibacterial agent against resistant strains of bacteria causing urinary tract infections. Its ability to inhibit β-lactamases makes it particularly valuable in combination therapies with β-lactam antibiotics like cefpodoxime proxetil. Clinical trials are ongoing to evaluate its efficacy and safety profile in treating complicated infections caused by Enterobacterales .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0